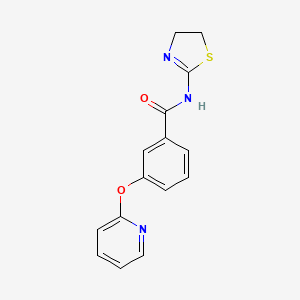

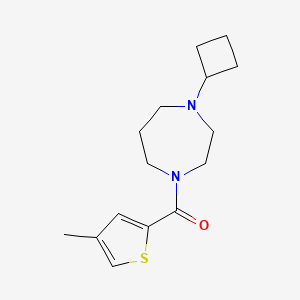

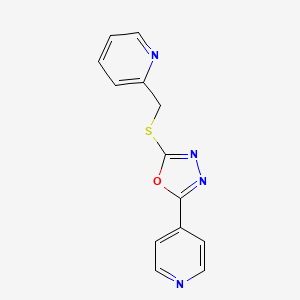

![molecular formula C17H15N5O B2363857 3-[3-(1,3-苯并恶唑-2-基)哌啶-1-基]吡嗪-2-腈 CAS No. 2329257-26-1](/img/structure/B2363857.png)

3-[3-(1,3-苯并恶唑-2-基)哌啶-1-基]吡嗪-2-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile, also known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. This compound belongs to the class of pyrazine derivatives and has been shown to have promising effects on various neurological disorders.

科学研究应用

分子结构分析:Taşal 等人 (2009) 的一项研究重点关注相关分子的分子结构、振动频率和红外强度,即 3-(哌啶-1-基-甲基)-1,3-苯并恶唑-2(3H)-酮。这项研究同时利用了 Hartree-Fock 和密度泛函理论方法,提供了有关该化合物构象和结构参数的宝贵信息(Taşal 等人,2009)。

杂环化合物的合成:Sekily 等人 (2017) 探索了使用 4-甲醛-2-苯基-2H-1,2,3-三唑和丙二腈合成各种杂环化合物,该过程可能与 3-[3-(1,3-苯并恶唑-2-基)哌啶-1-基]吡嗪-2-腈 等化合物的合成有关(Sekily 等人,2017)。

抗菌和抗癌活性:Elewa 等人 (2021) 对吡啶-3-腈衍生物进行了研究,评估了它们的抗菌和抗癌特性。这项研究具有相关性,因为它突出了含腈化合物的潜在生物医学应用(Elewa 等人,2021)。

抗菌剂合成:Al-Azmi 和 Mahmoud (2020) 合成了新型腈衍生物,并将其评估为抗菌剂。他们的研究证明了此类化合物在开发新型抗菌物质中的适用性(Al-Azmi 和 Mahmoud,2020)。

疏水性研究:Kučerová-Chlupáčová 等人 (2008) 研究了吡嗪衍生物(包括吡嗪-2-腈)的疏水性。了解此类化合物的疏水性对于它们在制药和其他行业中的应用至关重要(Kučerová-Chlupáčová 等人,2008)。

缩环合成:Sil 等人 (2004) 描述了通过 2H-吡喃-2-酮的缩环合成腈。这种合成方法可能与 3-[3-(1,3-苯并恶唑-2-基)哌啶-1-基]吡嗪-2-腈 等化合物的生产有关(Sil 等人,2004)。

作用机制

Target of Action

The primary targets of 3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile Similar compounds, such as piperazine derivatives, have been found to interact with dopamine and serotonin receptors . These receptors play a crucial role in transmitting signals in the brain and are often targets for antipsychotic drugs .

Mode of Action

The exact mode of action of 3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile It can be inferred from related compounds that it may act as an antagonist at dopamine and serotonin receptors . Antagonists work by binding to the receptor and blocking it, preventing it from being activated by its natural ligands.

Biochemical Pathways

The specific biochemical pathways affected by 3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile By acting on dopamine and serotonin receptors, it could potentially influence pathways related to mood regulation, reward, and cognition .

Result of Action

The molecular and cellular effects of 3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile By acting as an antagonist at dopamine and serotonin receptors, it could potentially modulate neurotransmission in the brain, leading to changes in mood and cognition .

属性

IUPAC Name |

3-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O/c18-10-14-16(20-8-7-19-14)22-9-3-4-12(11-22)17-21-13-5-1-2-6-15(13)23-17/h1-2,5-8,12H,3-4,9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTDIFBKMNHVNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CN=C2C#N)C3=NC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

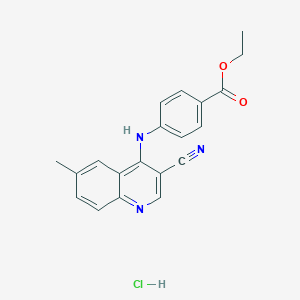

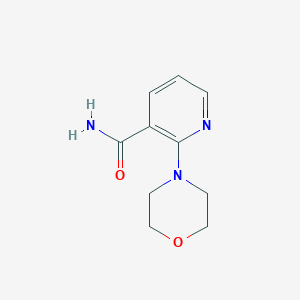

![ethyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2363776.png)

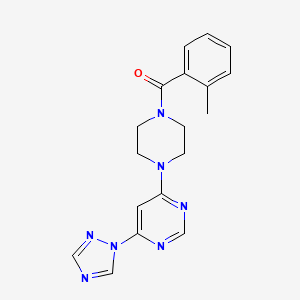

![2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2363780.png)

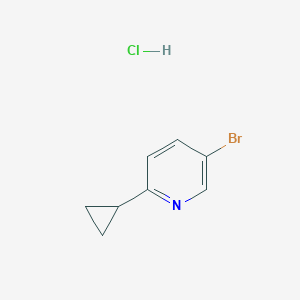

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2363784.png)

![1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2363794.png)